molecular formula C9H11NO B063588 PYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI) CAS No. 192376-31-1

PYRIDINE, 3-(2-OXIRANYLETHYL)- (9CI)

Cat. No.: B063588
CAS No.: 192376-31-1
M. Wt: 149.19 g/mol
InChI Key: VEKTVECCRMXHAI-UHFFFAOYSA-N
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Description

Pyridine, 3-(2-oxiranylethyl)-(9CI) is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyridine ring substituted with a 2-oxiranylethyl group. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(2-oxiranylethyl)-(9CI) typically involves the reaction of pyridine with an epoxide compound. One common method is the reaction of pyridine with 2-chloroethyl oxirane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Industrial production of Pyridine, 3-(2-oxiranylethyl)-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using advanced separation techniques such as chromatography or crystallization .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(2-oxiranylethyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pyridine, 3-(2-oxiranylethyl)-(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3-(2-oxiranylethyl)-(9CI) involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pyridine ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-(2-oxiranylethyl)-(9CI)
  • Pyridine, 4-(2-oxiranylethyl)-(9CI)
  • Pyridine, 3-(2-oxiranylmethyl)-(9CI)

Uniqueness

Pyridine, 3-(2-oxiranylethyl)-(9CI) is unique due to the specific position of the oxiranylethyl group on the pyridine ring. This positional isomerism can lead to differences in reactivity and biological activity compared to other similar compounds. The specific placement of the oxiranylethyl group can influence the compound’s ability to interact with molecular targets and undergo chemical reactions .

Properties

IUPAC Name

3-[2-(oxiran-2-yl)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-8(6-10-5-1)3-4-9-7-11-9/h1-2,5-6,9H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKTVECCRMXHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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